3-Methoxy-5-phenylpyrazin-2-amine
Overview
Description
3-Methoxy-5-phenylpyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family It is characterized by the presence of a methoxy group at the third position, a phenyl group at the fifth position, and an amine group at the second position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-phenylpyrazin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-methoxy-5-phenylpyrazine with ammonia or an amine source can yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process may also incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-phenylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-Methoxy-5-phenylpyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-phenylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-phenylpyrazine: Lacks the amine group at the second position.
5-Phenylpyrazin-2-amine: Lacks the methoxy group at the third position.
3-Methoxypyrazin-2-amine: Lacks the phenyl group at the fifth position.
Uniqueness
3-Methoxy-5-phenylpyrazin-2-amine is unique due to the presence of all three functional groups (methoxy, phenyl, and amine) on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-Methoxy-5-phenylpyrazin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by:
- Methoxy group at the third position
- Phenyl group at the fifth position
- Amine group at the second position of the pyrazine ring
The molecular formula is with a molecular weight of approximately 201.23 g/mol. The presence of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may include:
- Inhibition of specific enzymes or receptors
- Modulation of cellular signaling pathways
- Alteration of gene expression related to cell growth and apoptosis
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Mycobacterium tuberculosis : The compound has been evaluated for its ability to inhibit the growth of this pathogen, which is crucial given the global burden of tuberculosis.
Table 1: Antimicrobial Activity Against Mycobacterial Strains
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 13.02 | Mycobacterium tuberculosis H37Ra |
Comparison Compound A | 6.25 | Mycobacterium tuberculosis H37Rv |
Comparison Compound B | 2.39 | Mycobacterium avium |
The minimum inhibitory concentration (MIC) values suggest that this compound has a competitive efficacy compared to established antimicrobial agents.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. Its mechanism may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor cell proliferation.
- Disruption of cancer cell signaling pathways.
In a study focusing on various pyrazine derivatives, compounds structurally related to this compound demonstrated promising results in inhibiting cancer cell lines, although specific data on this compound's activity remains limited.
Case Studies and Research Findings
A notable study investigated a series of pyrazine derivatives, including this compound, for their antimycobacterial activity. The findings highlighted several derivatives with micromolar MIC values against Mycobacterium tuberculosis, indicating that structural modifications can enhance bioactivity.
Case Study Summary:
- Study Focus : Evaluation of pyrazine derivatives for antimycobacterial activity.
- Methodology : Microplate Alamar Blue Assay was used to assess growth inhibition.
- Results : Identified several compounds with low cytotoxicity and effective MIC values.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Functional Groups | Unique Properties |
---|---|---|
This compound | Methoxy, Phenyl, Amine | Broad spectrum antimicrobial activity |
3-Methoxy-pyrazine | Methoxy | Limited biological activity |
5-(Phenyl)-pyrazine | Phenyl | Lacks amine functionality |
This comparison illustrates that the combination of methoxy and amine groups in this compound contributes to its enhanced biological activities compared to its analogs.
Properties
IUPAC Name |
3-methoxy-5-phenylpyrazin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-10(12)13-7-9(14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRMNOIHSDNWNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452574 | |
Record name | 3-Methoxy-5-phenyl-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67602-06-6 | |
Record name | 2-Pyrazinamine, 3-methoxy-5-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67602-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-phenyl-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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